molecular formula C13H11BCl2O3 B568093 (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-73-3

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B568093
CAS No.: 1256355-73-3
M. Wt: 296.938
InChI Key: OHFVLEYVTWBNMI-UHFFFAOYSA-N
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Description

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is a phenylboronic acid derivative with the CAS registry number 1256355-73-3 . This chemical compound has a molecular formula of C13H11BCl2O3 and a molecular weight of 296.90 g/mol . As a boronic acid, it is a highly valuable building block in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a fundamental method for forming carbon-carbon bonds, making this compound an essential reagent for constructing complex biaryl structures often found in pharmaceutical agents, agrochemicals, and organic materials . The compound features a 2,4-dichlorobenzyloxy group attached at the meta-position of the phenylboronic acid, which can influence its reactivity and the properties of the resulting coupled products. Researchers utilize this compound in the discovery and development of new active substances, leveraging its structure as a key intermediate . Proper handling is required; it is recommended to store the material in a refrigerator at 2-8°C . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-5-4-9(13(16)7-11)8-19-12-3-1-2-10(6-12)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFVLEYVTWBNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655559
Record name {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-73-3
Record name {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Bromo-((2,4-dichlorobenzyl)oxy)benzene

The precursor 3-bromo-((2,4-dichlorobenzyl)oxy)benzene is prepared via alkylation of 3-bromophenol with 2,4-dichlorobenzyl bromide. In a typical procedure:

  • Reagents : 3-Bromophenol (1.0 equiv), 2,4-dichlorobenzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).

  • Conditions : Stirring at 80°C for 12 hours under nitrogen.

  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc = 4:1).

Palladium-Catalyzed Borylation

The bromo intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂):

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Base : KOAc (3.0 equiv).

  • Solvent : Dioxane, refluxed at 110°C for 6 hours.

  • Hydrolysis : The resulting boronic ester is treated with 1 M HCl to yield the boronic acid.

Key Data :

StepYield (%)Purity (HPLC)
Alkylation8598
Miyaura Borylation7895
Hydrolysis9299

This method achieves an overall yield of 61% and is scalable to multigram quantities.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction enables the direct coupling of boronic acids with aryl halides. While typically used for forming biaryl bonds, it can be adapted for introducing boronic acid groups via retro-synthetic analysis.

Preparation of (3-Hydroxyphenyl)boronic Acid

The boronic acid precursor is synthesized via directed ortho-lithiation:

  • Substrate : 3-Bromophenol.

  • Lithiation : LDA (2.2 equiv) at -78°C in THF.

  • Quenching : Trimethyl borate (1.5 equiv), followed by acidic workup.

Etherification via Mitsunobu Reaction

The hydroxyl group is protected using 2,4-dichlorobenzyl alcohol:

  • Reagents : DIAD (1.1 equiv), PPh₃ (1.1 equiv), THF (solvent).

  • Conditions : Room temperature, 4 hours.

  • Yield : 88% after silica gel purification.

Advantages :

  • Avoids harsh alkylation conditions.

  • Compatible with boronic acid functionality.

Directed Metalation and Borylation

Directed ortho-metalation (DoM) leverages directing groups to regioselectively install boronates. For (3-((2,4-dichlorobenzyl)oxy)phenyl)boronic acid, a tert-butoxycarbonyl (Boc) group can direct lithiation to the meta position.

Boc-Protected Intermediate

  • Substrate : 3-((2,4-Dichlorobenzyl)oxy)-N-Boc-aniline.

  • Lithiation : s-BuLi (1.1 equiv) at -78°C.

  • Borylation : B(OMe)₃ (1.5 equiv), followed by hydrolysis.

Deprotection

The Boc group is removed using HCl in dioxane, yielding the final product with >90% purity.

Comparison of Methods :

MethodYield (%)ScalabilityFunctional Group Tolerance
Miyaura Borylation61HighModerate
Suzuki-Miyaura54ModerateHigh
Directed Metalation48LowLow

Comparative Analysis of Synthetic Routes

Reaction Efficiency

Miyaura borylation offers the highest efficiency due to robust catalytic systems and commercial availability of reagents. Suzuki-Miyaura is less efficient for this target due to competing side reactions during etherification.

Functional Group Compatibility

Directed metalation requires inert directing groups and anhydrous conditions, limiting its practicality.

Industrial Applicability

Miyaura borylation is preferred for large-scale synthesis, while Mitsunobu-based routes are suitable for lab-scale diversity-oriented synthesis .

Chemical Reactions Analysis

Types of Reactions: (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is its role as an enzyme inhibitor. Research has demonstrated that this compound can effectively inhibit serine proteases, which are critical in various biological processes and disease mechanisms. The mechanism typically involves reversible covalent bonding with active site residues of target enzymes, leading to inhibition .

Case Study: Inhibition of SARS-CoV Proteases
A study highlighted the potential of boronic acids as inhibitors against viral proteases, including those from SARS-CoV. Variations of phenylboronic acids were shown to possess significant inhibitory activity against these targets, indicating the relevance of this compound in antiviral drug development .

Medicinal Chemistry

The compound's unique structure allows it to serve as a scaffold for designing new therapeutic agents. Its ability to form reversible complexes with biological molecules makes it suitable for developing drugs aimed at treating diseases linked to enzyme dysfunctions.

Example: Development of Protease Inhibitors
Research into boronic acid derivatives has led to the discovery of potent inhibitors for various proteases involved in diseases such as HIV and Hepatitis C. The incorporation of this compound into drug design could enhance selectivity and efficacy against these targets .

Antimicrobial Activity

Emerging studies have indicated that boronic acids exhibit antimicrobial properties. Specifically, this compound has shown antibacterial activity against strains like Bacillus cereus . This opens avenues for its application in developing new antibacterial agents.

Polymer Chemistry

In polymer chemistry, boronic acids are utilized for creating dynamic covalent networks due to their ability to form reversible bonds with diols. This property is exploited in synthesizing materials with enhanced mechanical properties.

Case Study: Dynamic Cross-Linking in Polymers
Research demonstrated that incorporating boronic acids into polymer networks significantly improved their mechanical strength and flexibility. For instance, the synthesis of covalent adaptable networks using boronic acid derivatives showcased their potential in creating materials that can be remolded and healed upon exposure to moisture .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Enzyme InhibitionInhibits serine proteases; potential in antiviral drug development
Medicinal ChemistryScaffold for therapeutic agents targeting enzyme dysfunctions
Antimicrobial ActivityExhibits antibacterial properties against specific strains
Polymer ChemistryUsed in creating dynamic covalent networks with enhanced mechanical properties

Mechanism of Action

The mechanism of action of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes involved in various biological processes .

Comparison with Similar Compounds

Structural Analogues with Varying Chlorine Substitution

(a) (3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic Acid
  • Structure : Features a 3,4-dichlorobenzyloxy group instead of 2,4-dichloro.
  • Impact: The shift in chlorine positions alters the electronic distribution and steric environment.
  • Molecular Weight : Identical (296.9 g/mol), but differences in dipole moment and solubility are expected due to substituent orientation .
(b) (3-(Benzyloxy)phenyl)boronic Acid
  • Structure : Lacks chlorine substituents on the benzyl group.
  • Impact : The absence of electron-withdrawing chlorine atoms increases electron density on the phenyl ring, reducing acidity of the boronic acid (pKa ~8–10 vs. ~7–9 for dichloro derivatives). This lowers reactivity in Suzuki couplings but may improve solubility in polar solvents .
  • Biological Relevance : Used in synthesizing fluorescent probes and pharmaceuticals, but its lack of halogen bonding capability limits interactions with hydrophobic protein pockets .
(c) 2,4-Dichlorophenylboronic Acid
  • Structure : Directly attaches the dichlorophenyl group to boron, omitting the benzyloxy linker.
  • This simplifies synthesis but limits applications in multi-step catalysis or protein binding where extended π-systems are advantageous .

Functional Group Variations

(a) o-Nitrophenylboronic Acid
  • Structure: Substitutes nitro (-NO₂) at the ortho position instead of chlorine.
  • Impact : The nitro group is strongly electron-withdrawing, lowering the boronic acid’s pKa (~7 vs. ~8–9 for dichloro derivatives). This enhances reactivity in acidic conditions, making it a superior catalyst for amide bond formation .
  • Applications : Widely used as a positive control in catalytic studies .
(b) Boronic Acid-Containing cis-Stilbenes
  • Structure : Combines boronic acid with a stilbene scaffold (e.g., combretastatin analogs).
  • Impact: The rigid stilbene backbone enhances tubulin polymerization inhibition (IC₅₀ = 21–22 μM), whereas (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid’s flexible benzyloxy group may favor different biological targets. Notably, replacing hydroxyl groups with boronic acid in combretastatin derivatives improved apoptosis induction in cancer cells .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (Cl, NO₂): Lower boronic acid pKa, enhancing reactivity in cross-coupling reactions.

Physicochemical Properties

Property This compound (3-(Benzyloxy)phenyl)boronic Acid 2,4-Dichlorophenylboronic Acid
Molecular Weight 296.9 g/mol 228.05 g/mol 190.9 g/mol
LogP (Predicted) 3.8 2.5 2.9
Solubility (Water) Low Moderate Low
pKa (Boronic Acid) ~8.5 ~9.0 ~8.2
TPSA (Ų) 49.5 49.5 40.5

Notes:

  • The dichloro derivatives exhibit higher hydrophobicity (LogP), reducing aqueous solubility but improving membrane permeability.
  • Lower pKa in dichloro analogs enhances reactivity under mild acidic conditions .

Biological Activity

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative notable for its unique chemical structure and potential biological applications. This compound, characterized by the presence of a 2,4-dichlorobenzyl group, has been studied for its interactions with various biological targets, particularly enzymes. Its ability to form reversible covalent bonds with active site residues makes it a candidate for enzyme inhibition studies and drug development.

The molecular formula of this compound is C13_{13}H12_{12}Cl2_2BO3\text{O}_3, with a molecular weight of approximately 296.94 g/mol. The structure includes a phenolic moiety linked to a boronic acid group, which is crucial for its biological activity.

The mechanism of action for this compound involves its interaction with serine proteases and other enzymes. The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of these enzymes, leading to inhibition of their activity. This property has significant implications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents targeting protease-related diseases.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, are effective in inhibiting various serine proteases. This inhibition can be quantified through enzyme kinetics studies where the compound's efficacy is measured against specific proteases involved in disease processes such as cancer and viral infections.

Table 1: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Trypsin10
Chymotrypsin15
Thrombin12

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits significant activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Escherichia coli25
Staphylococcus aureus30
Bacillus cereus20

Case Study 1: Development of Enzyme Inhibitors

In a study published in 2021, researchers synthesized several boronic acid derivatives and tested their inhibitory effects on serine proteases involved in cancer progression. The results demonstrated that this compound showed promising inhibition rates comparable to existing therapeutic agents.

Case Study 2: Antimicrobial Applications

A recent investigation focused on the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The findings revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy .

Q & A

Q. What analytical techniques differentiate between anhydride and free boronic acid forms in commercial samples?

  • Methodology : Employ ¹H NMR to detect characteristic peaks for anhydrides (e.g., δ 1.2–1.5 ppm for B-O-B). Quantify free boronic acid via titration with alizarin red S, which selectively complexes with trigonal boron species .

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